![molecular formula C9H11NO2 B1603832 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol CAS No. 36884-17-0](/img/structure/B1603832.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
Overview
Description
“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” is a chemical compound that has been studied for various applications . It is a derivative of the 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol family .
Synthesis Analysis
A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives . This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .
Molecular Structure Analysis
The molecular structure of “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” can be quite complex. The reaction features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” can be determined using various techniques. For example, the melting point can be determined experimentally . Spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and EI–MS can provide information about the functional groups and molecular weight of the compound .
Scientific Research Applications
Antiproliferative Agents
Compounds derived from (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, certain sulfonamide derivatives showed promising activity against CDK5/P25 kinase, which is significant in the study of cancer treatments .
Synthesis of Bioactive Molecules
This compound serves as a precursor for several bioactive molecules. A metal catalyst-free and one-pot synthesis method in water has been developed for the general and green synthesis of racemic derivatives of this compound. These derivatives have shown potential in possessing thrombin inhibitory and fibrinogen receptor antagonistic activities , which are valuable in cardiovascular research .
Antioxidant Properties
Recent studies have indicated that certain ligands and complexes derived from this compound exhibit significant antioxidant activity . This property is crucial for the development of treatments for oxidative stress-related diseases .
Antimicrobial and Anti-inflammatory Activities
Derivatives of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol have been found to have excellent antimicrobial and anti-inflammatory activities . These activities depend on the presence of electron-donating and electron-withdrawing groups, which can be tailored for specific therapeutic applications .
Serotonin Reuptake Inhibitors
The compound’s framework has attracted attention for its potential as a selective serotonin reuptake inhibitor (SSRI). This application is particularly relevant in the field of psychiatry for the treatment of depression and anxiety disorders .
Antihypertensive Agents
Derivatives of this compound have been tested for their biological activity as K(_{ATP}) channel openers . These derivatives could serve as antihypertensive agents, providing a new avenue for the treatment of high blood pressure .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as 2-(7-fluoro-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2h-isoindoline-1,3-diones, have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
Biochemical Pathways
If the compound acts similarly to related structures, it may interfere with the heme biosynthesis pathway by inhibiting the enzyme protoporphyrinogen oxidase . This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of heme, a vital component of various proteins including hemoglobin and cytochromes.
Result of Action
If it acts as an inhibitor of protoporphyrinogen oxidase, it could potentially lead to the accumulation of protoporphyrinogen ix and a decrease in the levels of heme . This could disrupt the function of heme-dependent proteins, leading to various physiological effects.
Safety and Hazards
Future Directions
The future directions for research on “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol” and its derivatives are promising. They have potential applications in various fields, including cancer treatment , inflammation, obesity, cardiovascular disease, and neurological disorders . Further optimization of these compounds could improve their potency and drug-like properties .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLQOUQCZZTDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618504 | |
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36884-17-0 | |
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.